molecular formula C19H26Cl2N6 B2416670 N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179399-91-7

N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No. B2416670
CAS RN: 1179399-91-7
M. Wt: 409.36
InChI Key: MSDOUVMQVGTIJP-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride” is a complex organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this triazine ring are two piperidine rings and a phenyl ring. Piperidine is a common motif in many pharmaceuticals and its derivatives have been known to exhibit a wide range of bioactivities .


Chemical Reactions Analysis

The reactions of similar compounds, such as substituted isatin derivatives with piperidine, have been studied. These reactions typically proceed through nucleophilic attack on the carbonyl carbon followed by a ring-opening process .

Scientific Research Applications

Thermal and Antioxidative Stability

N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride and related compounds have been explored for their thermal oxidative stability and potential antioxidative effects in polymeric materials. For instance, a blend of polypropylene with p-tert-butyl calixarene and a high molecular weight hindered amine compound demonstrated exceptional antithermal oxidative performance due to synergistic effects. This suggests a potential application in enhancing the thermal stability of polymeric materials, contributing to their longevity and performance in various industrial applications (Feng Ya & Cui Yong, 2001).

Antimicrobial Activities

Research has also been conducted on the synthesis of 1,2,4-triazole derivatives bearing piperazine amide moiety, demonstrating significant antimicrobial activities. This includes the investigation of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their potential as antimicrobial agents against various microorganisms. Such studies indicate the potential of this compound derivatives in developing new antimicrobial compounds that could be used in medical and pharmaceutical fields to combat microbial resistance (H. Bektaş et al., 2007).

Molecular Interactions and Antagonist Activity

The molecular interactions and antagonist activities of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, have been studied to understand their binding dynamics and potential therapeutic applications. These studies provide insights into the structural requirements for antagonist activity at the CB1 receptor, which could inform the development of new therapeutic agents for conditions modulated by this receptor (J. Shim et al., 2002).

Antiphoto-Oxidative Performance

Similar compounds have been investigated for their antiphoto-oxidative performance when blended with polypropylene and calixarene. These studies have shown that such blends exhibit excellent antiphoto-oxidative performance, suggesting potential applications in improving the photo-stability of materials exposed to light, which is crucial for outdoor applications and longevity of materials (Hong Xue-chuan, 2003).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for drug development .

properties

IUPAC Name

N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6.ClH/c20-15-8-7-9-16(14-15)21-17-22-18(25-10-3-1-4-11-25)24-19(23-17)26-12-5-2-6-13-26;/h7-9,14H,1-6,10-13H2,(H,21,22,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDOUVMQVGTIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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